molecular formula C22H23BrCl2N4O3 B298396 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Numéro de catalogue B298396
Poids moléculaire: 542.2 g/mol
Clé InChI: ILZSASLJLHSLCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-046, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-046 has been shown to have a high affinity for sigma-1 receptors and has demonstrated promising results in preclinical studies.

Mécanisme D'action

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has a high affinity for sigma-1 receptors, which are located in the central nervous system. Sigma-1 receptors are involved in several cellular processes, including calcium signaling, protein folding, and cell survival. N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to modulate the activity of sigma-1 receptors, leading to its neuroprotective effects and potential therapeutic applications.
Biochemical and Physiological Effects:
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its high affinity for sigma-1 receptors, which allows for targeted modulation of these receptors. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has demonstrated neuroprotective effects and potential therapeutic applications, making it a promising compound for further research. One limitation of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is the complexity of its synthesis, which may limit its availability and increase its cost.

Orientations Futures

There are several future directions for research involving N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide may have potential applications in treating other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide.

Méthodes De Synthèse

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide involves a multi-step process that includes the reaction of 4-bromo-3-methylbenzoic acid with 2,4-dichlorobenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 1-(2-aminoethyl)piperazine to form the final product, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide.

Applications De Recherche Scientifique

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has demonstrated efficacy in treating neuropathic pain, depression, and anxiety in animal models. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential use in treating drug addiction and withdrawal symptoms.

Propriétés

Nom du produit

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Formule moléculaire

C22H23BrCl2N4O3

Poids moléculaire

542.2 g/mol

Nom IUPAC

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H23BrCl2N4O3/c1-14-12-16(3-5-18(14)23)27-21(31)20(30)26-6-7-28-8-10-29(11-9-28)22(32)17-4-2-15(24)13-19(17)25/h2-5,12-13H,6-11H2,1H3,(H,26,30)(H,27,31)

Clé InChI

ILZSASLJLHSLCO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Br

SMILES canonique

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.